molecular formula C19H13F2N3OS B2722029 2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893980-56-8

2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2722029
CAS No.: 893980-56-8
M. Wt: 369.39
InChI Key: UDKGSMWDZIAFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a benzamide derivative featuring a 3-methylimidazo[2,1-b][1,3]thiazole core linked to a difluorinated benzene ring. Its structural complexity, including the imidazothiazole heterocycle and fluorine substituents, suggests enhanced metabolic stability and target binding compared to simpler analogs .

Properties

IUPAC Name

2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-10-26-19-23-16(9-24(11)19)12-4-2-5-13(8-12)22-18(25)17-14(20)6-3-7-15(17)21/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKGSMWDZIAFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The imidazo[2,1-b][1,3]thiazole ring is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide: Finally, the benzamide is formed through an amidation reaction using appropriate amine and acid chloride precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with difluoro and imidazo-thiazole substituents. The synthesis typically involves multi-step organic reactions, with the Suzuki-Miyaura coupling reaction being a common method for forming carbon-carbon bonds. This reaction utilizes an aryl halide and an organoboron compound in the presence of a palladium catalyst and a base.

Pharmacological Properties

Research indicates that 2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide may possess several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit enzymes involved in cancer pathways. In vitro experiments on cancer cell lines have demonstrated reduced cell viability and proliferation following treatment with this compound .
  • Antimicrobial Properties : Compounds containing thiazole moieties are known for their antimicrobial activities. The unique structural features of this compound may enhance these effects, making it a candidate for further investigation in treating infections .
  • Neuroprotective Effects : Given its structural similarities to other neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases .

Inhibition Studies

Research has utilized surface plasmon resonance techniques to demonstrate strong binding affinities of the compound to specific molecular targets associated with disease pathways.

Cell Line Experiments

In vitro studies have shown that this compound significantly reduces the viability of cancer cell lines, indicating its potential as an anticancer agent.

Animal Models

Preliminary in vivo studies have indicated that administration of this compound results in significant reductions in tumor size in mouse models, supporting its therapeutic potential against cancer .

Data Table: Summary of Biological Activities

Activity Mechanism Evidence
AnticancerEnzyme inhibitionReduced cell viability in cancer cell lines
AntimicrobialPotential enhancement due to thiazole moietyAntimicrobial activity against various pathogens
NeuroprotectiveSimilarity to known neuroprotective agentsPotential efficacy in neurodegenerative models

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the imidazo[2,1-b][1,3]thiazole ring play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazothiazole Derivatives with Benzamide Linkers

Compound 1: SRT1720 (N-{2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide)

  • Structure: Shares the imidazo[2,1-b][1,3]thiazole core but substitutes the 2,6-difluorobenzamide group with a quinoxaline-carboxamide moiety and a piperazine side chain.
  • Activity : A potent SIRT1 activator (EC₅₀ = 0.16 μM), enhancing NAD⁺-dependent deacetylase activity .
  • Key Difference: The quinoxaline and piperazine groups in SRT1720 enhance solubility and SIRT1 specificity, whereas the 2,6-difluoro substitution in the target compound may improve hydrophobic interactions with targets like kinases or parasitic enzymes .

Compound 2 : N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide

  • Structure : Replaces the 2,6-difluorobenzamide with a naphthalene carboxamide and a hydroxypyrrolidine side chain.
  • Activity : Acts as a SIRT1 agonist, but with reduced potency compared to SRT1720 due to steric hindrance from the naphthalene group .

Anthelmintic and Antiviral Imidazothiazoles

Compound 3 : Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide

  • Structure : Features a saturated imidazothiazole ring and a tetrahydrofuran-carboxamide group.
  • Activity : Exhibits broad-spectrum anthelmintic activity, targeting parasitic infections in animals. The lack of fluorine substituents reduces its metabolic stability compared to the target compound .

Compound 4 : 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives

  • Structure : Coumarin-linked imidazothiazoles with variable substituents.
  • Activity : Demonstrates antiviral effects against Parvovirus B19 (IC₅₀ = 2–10 μM) by inhibiting viral replication in erythroid progenitor cells. The coumarin moiety enhances DNA intercalation, a mechanism distinct from the benzamide-based target compound .

Difluorobenzamide Derivatives in Pest Control

Compound 5: Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Shares the 2,6-difluorobenzamide group but lacks the imidazothiazole core.
  • Activity: A chitin synthesis inhibitor used as an insect growth regulator. The absence of the heterocyclic core limits its application to non-mammalian targets .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Target/Activity Reference(s)
Target Compound Imidazo[2,1-b][1,3]thiazole 2,6-Difluorobenzamide Putative kinase/SIRT modulation
SRT1720 Imidazo[2,1-b][1,3]thiazole Quinoxaline-carboxamide, piperazine SIRT1 activator (EC₅₀ = 0.16 μM)
Compound 3 (Anthelmintic) Tetrahydro-imidazo[2,1-b]thiazole Tetrahydrofuran-carboxamide Anthelmintic (broad-spectrum)
3-(Imidazo[2,1-b]thiazol-6-yl)coumarin Coumarin + imidazothiazole Variable alkyl/aryl groups Antiviral (Parvovirus B19)
Diflubenzuron Benzamide 2,6-Difluoro, 4-chloroaniline Insect chitin synthesis inhibitor

Mechanistic and Pharmacological Insights

  • Fluorine Substitution: The 2,6-difluoro groups in the target compound enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs like Compound 3 .
  • Imidazothiazole Core : This heterocycle is critical for binding ATP pockets in kinases or NAD⁺-binding sites in sirtuins. SRT1720’s piperazine side chain improves solubility, whereas the target compound’s methyl group may enhance membrane permeability .
  • Therapeutic Potential: While SRT1720 and coumarin derivatives show validated activity (SIRT1 activation, antiviral), the target compound’s exact biological role remains underexplored.

Biological Activity

2,6-Difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in anticancer and antiproliferative applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Benzamide with a difluoro substitution at the 2 and 6 positions.
  • Substituents : A 3-methylimidazo[2,1-b][1,3]thiazole moiety attached to the phenyl ring.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown:

  • Cytotoxic Effects : Potent cytotoxic activity against human cervix carcinoma (HeLa), murine leukemia (L1210), and other cancer cell lines with IC50 values in the submicromolar range .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of proliferation pathways critical for cancer cell survival.

Antiproliferative Activity

In a study evaluating various derivatives of imidazo[2,1-b][1,3]thiazole:

  • Activity Range : Compounds demonstrated GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel, indicating strong antiproliferative properties .
  • Comparative Efficacy : The compound's efficacy is comparable to established anticancer agents like doxorubicin .

Table 1: Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.5Apoptosis induction
Compound BL12100.15Cell cycle arrest
Compound CMCF712Inhibition of proliferation
This compoundVarious (NCI-60)1.4 - 4.2Multiple pathways targeted

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Cell Cycle Modulation : The compound has been shown to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.